molecular formula C16H14ClFN6O2 B2462076 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one CAS No. 672338-18-0

8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one

Cat. No. B2462076
CAS RN: 672338-18-0
M. Wt: 376.78
InChI Key: KITAMXAYAIPSPK-UFWORHAWSA-N
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Description

8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one is a useful research compound. Its molecular formula is C16H14ClFN6O2 and its molecular weight is 376.78. The purity is usually 95%.
BenchChem offers high-quality 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical and Synthetic Applications

8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one is involved in various synthetic and analytical procedures. It is a key intermediate in the synthesis of certain compounds, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis and analytical procedures highlight the utility of this compound in creating more complex molecules and its role in facilitating the development of pharmaceuticals and other chemical entities (Qiu et al., 2009).

2. Medicinal Chemistry and Drug Design

The compound plays a significant role in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. Its structure serves as a foundational framework for the development of nucleobase, nucleoside analogues, and other derivatives with potential therapeutic applications. The modifications of this compound and related structures contribute to the discovery of new drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian activities (Ostrowski, 2022).

3. Pharmacophore Development

The compound's structural elements are instrumental in pharmacophore development, serving as a key component for various biological activities. Its relevance in medicinal chemistry is underscored by its participation in the synthesis of hybrids that exhibit improved activity and selectivity in pharmacological applications. For instance, its incorporation into purine/benzimidazole hybrids shows promise in in vitro anticancer activities, demonstrating the compound's potential in advancing cancer treatment strategies (Yimer & Fekadu, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one in the presence of a base to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "hydrazine hydrate", "6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one", "base" ], "Reaction": [ "Step 1: Condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one in the presence of a base to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

672338-18-0

Molecular Formula

C16H14ClFN6O2

Molecular Weight

376.78

IUPAC Name

8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C16H14ClFN6O2/c1-3-7-24-12-13(23(2)16(26)21-14(12)25)20-15(24)22-19-8-9-10(17)5-4-6-11(9)18/h3-6,8H,1,7H2,2H3,(H,20,22)(H,21,25,26)/b19-8+

InChI Key

KITAMXAYAIPSPK-UFWORHAWSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC=C3Cl)F)CC=C

solubility

not available

Origin of Product

United States

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